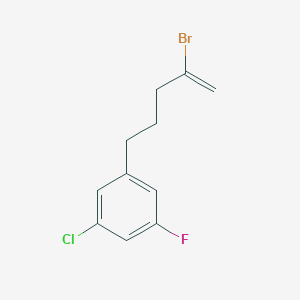

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene typically involves the following steps:

Coupling Reactions: Utilizing coupling reactions to attach the halogenated phenyl group to the pentene backbone.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene can undergo various chemical reactions, including:

Substitution Reactions: Where one halogen atom is replaced by another group.

Oxidation and Reduction Reactions: Altering the oxidation state of the compound.

Addition Reactions: Adding atoms or groups to the double bond in the pentene backbone.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: May use oxidizing agents like potassium permanganate.

Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions could produce corresponding alcohols or ketones.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May be used in the study of halogenated organic compounds and their biological effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-fluorobenzyl chloride

- 3-Chloro-5-fluorophenyl sulfane

Uniqueness

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is unique due to the specific arrangement of halogen atoms and the pentene backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antitumor properties, as well as its mechanisms of action.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory effects of this compound through various in vitro assays. The compound was tested on RAW264.7 macrophage cells to assess its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production.

Key Findings:

- The compound exhibited significant inhibition of NO secretion, with a production rate of 49.19 ± 1.50% compared to the control group treated with PDTC (68.32 ± 2.69%) .

- The results suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through specific molecular pathways.

Mechanism of Action:

- The compound's mechanism appears to involve the modulation of pro-inflammatory cytokines and apoptosis-related proteins, impacting cancer cell proliferation and survival.

- Further investigations are necessary to elucidate the precise molecular targets affected by this compound.

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Result (%) | Reference |

|---|---|---|---|

| Anti-inflammatory | NO production in RAW264.7 cells | 49.19 ± 1.50 | |

| Antitumor | Apoptosis induction | TBD (To Be Determined) | Ongoing Studies |

Case Study 1: Inhibition of Inflammation

In a controlled experiment, RAW264.7 macrophages were treated with varying concentrations of this compound alongside LPS. The results indicated a dose-dependent reduction in NO production, suggesting that higher concentrations may enhance its anti-inflammatory effects.

Case Study 2: Antitumor Efficacy

In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to increased apoptotic markers compared to untreated controls. These findings warrant further exploration into the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene, and how can yield be improved?

- Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 3-chloro-5-fluorophenyl group to the pentene backbone. Bromination can be achieved via radical or electrophilic substitution. Optimize reaction conditions (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) to maximize yield. Monitor intermediates by TLC or GC-MS .

- Key Challenges : Steric hindrance from the halogenated aryl group may reduce coupling efficiency. Consider using bulky phosphine ligands or microwave-assisted synthesis to enhance reactivity.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodology :

- NMR : 1H and 13C NMR to confirm regiochemistry and purity. 19F NMR quantifies fluorine environments .

- HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight and detect impurities.

- FT-IR : Identify functional groups (e.g., C-Br stretch at ~560 cm−1) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Store at –20°C in amber vials under inert gas (argon) to prevent photolytic debromination or hydrolysis .

Q. What purification techniques are effective for removing halogenated byproducts?

- Methodology : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC with C18 columns. Validate purity via melting point analysis and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-5-fluorophenyl group influence reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Compare reaction rates with substituent variants (e.g., 3-chloro vs. 3-fluoro) using kinetic studies. Electrochemical analysis (cyclic voltammetry) can reveal redox behavior .

Q. What computational strategies predict the compound’s crystallographic behavior and intermolecular interactions?

- Methodology : Use software like SHELXL for crystal structure refinement and Mercury for packing analysis. Simulate hydrogen bonding and halogen-halogen interactions to guide polymorph screening .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles?

- Methodology : Re-refine existing datasets (e.g., from the Cambridge Structural Database) using SHELXL with updated scattering factors. Validate against experimental XRD data and apply Hirshfeld surface analysis to assess intermolecular forces .

Q. What experimental and theoretical approaches reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodology :

- In vitro assays : Test antimicrobial activity against gram-positive/negative panels with dose-response curves (IC50).

- Molecular docking : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.

- Triangulation : Cross-validate results with orthogonal assays (e.g., MIC vs. time-kill kinetics) .

Q. How can the compound serve as a precursor for fluorinated drug candidates?

- Methodology : Functionalize the pentene chain via Heck coupling or hydrofluorination. Evaluate metabolic stability using liver microsome assays and correlate with LogP (measured via shake-flask method) .

Q. What statistical methods address variability in kinetic studies of halogen elimination reactions?

- Methodology : Apply multivariate regression to isolate temperature, solvent, and catalyst effects. Use bootstrapping to estimate confidence intervals for rate constants. Validate with Arrhenius plot linearity .

Q. Tables for Key Data

Properties

IUPAC Name |

1-(4-bromopent-4-enyl)-3-chloro-5-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClF/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLVDPOVLPMSHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC1=CC(=CC(=C1)Cl)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.